2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS 6940-45-0
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS 6940-45-0
An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS 6940-45-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a key heterocyclic building block. As a substituted pyrimidinone, this compound holds significant value as a synthetic intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, logical synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights for its practical application.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical data for CAS 6940-45-0.
Nomenclature and Structural Identifiers
The compound is systematically identified through various nomenclature standards, ensuring unambiguous communication in a global scientific context.
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IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]
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Common Synonyms: 5-(2-Hydroxyethyl)-6-methylisocytosine, 2-Amino-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol, NSC 60130[1][3][4]
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Canonical SMILES: CC1=C(C(=O)NC(=N1)N)CCO[1]
Physicochemical Data Summary
The compound's physical and chemical properties dictate its behavior in various solvents and reaction conditions, which is critical for process development, formulation, and analytical method design. The data presented below has been aggregated from multiple authoritative sources.
| Property | Value | Source(s) |
| Physical Form | Solid | [2] |
| Melting Point | 265-270 °C (with decomposition) | [3][4] |
| Boiling Point | 344.9 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.45 g/cm³ (Predicted) | [3][4] |
| XLogP3 | -1.0 to -1.3 | [1][3] |
| Polar Surface Area (PSA) | 87.7 Ų | [1][3] |
| Refractive Index | 1.636 (Predicted) | [3][4] |
Causality Insight: The low XLogP3 value of approximately -1 indicates a high degree of hydrophilicity. This is attributed to the presence of multiple hydrogen bond donors (amine, hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl oxygen, ring nitrogens). This property suggests high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in nonpolar organic solvents such as hexanes or diethyl ether. This is a critical consideration for selecting appropriate solvent systems for synthesis, purification, and analysis.
Synthesis and Purification Strategies
While specific, peer-reviewed synthetic preparations for CAS 6940-45-0 are not extensively detailed in readily available literature, a robust and logical synthetic approach can be designed based on the principles of heterocyclic chemistry. The most common and industrially scalable method for constructing the core pyrimidinone ring is through the Biginelli condensation or a related variant.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the complex target molecule into readily available starting materials. The key disconnection strategy involves breaking the C-N bonds within the pyrimidinone ring, a classic approach for this heterocycle.
Caption: Retrosynthetic analysis of the target pyrimidinone.
Proposed Synthetic Protocol
This protocol describes a plausible, laboratory-scale synthesis via the condensation of a suitable β-ketoester equivalent with guanidine.
Principle: The reaction proceeds via a base-catalyzed condensation between the nucleophilic guanidine and an electrophilic β-ketoester. The initial addition is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidinone ring. The choice of ethyl 2-acetyl-4-hydroxybutanoate as the starting ketoester directly incorporates the required methyl and hydroxyethyl side chains.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.1 equivalents) to absolute ethanol (100 mL). Stir until the base is fully dissolved.
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Addition of Reagents: Add guanidine hydrochloride (1.0 equivalent) to the flask. Stir for 15 minutes to allow for the formation of free guanidine. Subsequently, add ethyl 2-acetyl-4-hydroxybutanoate (1.0 equivalent) dropwise over 20 minutes.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
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Work-up and Isolation: After completion, cool the mixture to room temperature. Neutralize the solution carefully with glacial acetic acid until pH ~7. This will precipitate the crude product.
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Filtration: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove residual impurities.
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Purification: The primary method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot water or an ethanol/water mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Collect the purified crystals by vacuum filtration.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to yield 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a white to off-white solid.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Standard Analytical Workflow
The logical flow from a crude synthetic product to a fully characterized and validated compound follows a standard sequence of analytical tests.
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic and Chromatographic Data
While public spectral databases for this specific compound are sparse, its structure allows for the accurate prediction of its analytical signatures.
| Technique | Expected Results |
| ¹H NMR | δ (ppm, DMSO-d₆): ~1.2-1.5 (t, 3H, -CH₂CH₃ ), ~2.1 (s, 3H, Ar-CH₃ ), ~2.5 (t, 2H, Ar-CH₂ -), ~3.5 (t, 2H, -CH₂ -OH), ~4.5 (t, 1H, -OH), ~6.5 (br s, 2H, -NH₂), ~10.5 (br s, 1H, ring N-H). |
| ¹³C NMR | δ (ppm, DMSO-d₆): ~20 (Ar-C H₃), ~30 (Ar-C H₂-), ~60 (-C H₂-OH), ~110 (C -CH₂), ~150 (C -CH₃), ~155 (C -NH₂), ~165 (C =O). |
| Mass Spec (ESI+) | m/z: 170.09 [M+H]⁺, calculated for C₇H₁₂N₃O₂⁺. |
| IR Spectroscopy | ν (cm⁻¹): 3400-3200 (O-H, N-H stretches), 3000-2850 (C-H stretches), ~1650 (C=O stretch, amide), ~1600 (C=C, C=N stretches). |
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for assessing the purity of the final compound.
Rationale: A reversed-phase C18 column is chosen due to the polar nature of the analyte. A gradient elution is employed to ensure good separation of the main peak from any potential nonpolar or highly polar impurities. Acetonitrile is a common organic modifier, and formic acid is added to the mobile phase to protonate the analyte, leading to sharper peak shapes and better retention. UV detection at 254 nm is appropriate for the aromatic pyrimidinone chromophore.
Step-by-Step Protocol:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-22 min: 5% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Applications in Drug Discovery and Development
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate . Substituted pyrimidinones are privileged structures in medicinal chemistry, forming the core of numerous drugs.
Case Study: Kinase Inhibitors The aminopyrimidine scaffold is central to many kinase inhibitors used in oncology. For example, the structure of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a related 2-aminopyrimidine core.[5] While not the exact same intermediate, the synthesis of such complex molecules relies on functionalized pyrimidine building blocks like CAS 6940-45-0. The amine group at the 2-position provides a key vector for further chemical elaboration, while the hydroxyethyl group at the 5-position can be used for secondary modifications to modulate solubility or target engagement. The development of advanced APIs often involves the use of such pre-functionalized heterocyclic intermediates to streamline complex synthetic routes.[6]
Safety and Handling
Proper handling is crucial to ensure laboratory safety. Based on aggregated GHS data, the compound presents moderate hazards.
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Hazard Statements:
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Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
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References
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PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
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LookChem. (n.d.). Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
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Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]
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PubMed. (2025). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. National Center for Biotechnology Information. Retrieved from [Link]
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Katwijk Chemie. (n.d.). Fine Chemicals. Retrieved from [Link]
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MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
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Internet Archive. (n.d.). Full text of "Sessional papers of the Dominion of Canada 1912". Retrieved from [Link]
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